molecular formula C11H16Cl3N B571581 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride CAS No. 953789-37-2

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

Cat. No. B571581
M. Wt: 268.606
InChI Key: ARSNVFGYXNWTPK-UHFFFAOYSA-N
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Description

“2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 953789-37-2 . It has a molecular weight of 268.61 and its molecular formula is C11H16Cl3N . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride” consists of 11 carbon atoms, 16 hydrogen atoms, 3 chlorine atoms, and 1 nitrogen atom . The average mass of the molecule is 268.610 Da and the monoisotopic mass is 267.034821 Da .


Physical And Chemical Properties Analysis

“2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride” is a solid at room temperature . It has a molecular weight of 268.61 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

  • Synthesis and Characterization of Derivatives :

    • Spectroscopic characterization and crystal structures of cathinone derivatives, including N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride, were performed, providing useful data for their identification (Kuś et al., 2016).
    • Identification and derivatization of cathinones, including 1-(4-chlorophenyl)-2-(methylamino)propan-1-one, were explored through spectroscopic studies (Nycz et al., 2016).
  • Drug Discovery and Synthesis :

    • Synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides as potential cytotoxic agents was reported, highlighting the pharmacological importance of such compounds (Mete et al., 2007).
    • Synthesis and pharmacological evaluation of symmetrical bifunctional analogs of pharmacodynamically active substances, including amine and amidine derivatives, were studied (Hager & Liu, 1953).
  • Chemical Reactions and Applications :

    • Reaction of 3-chloro-1-(2,4,6-trimethylphenyl)propan-2-one with amines, including primary amines, was studied, which is relevant to the synthesis of N-substituted propionamides (Yadigarov et al., 2009).
    • Electrophilic amination of 4-fluorophenol with diazenes was observed, which could be related to similar reactions involving chlorophenyl compounds (Bombek et al., 2004).
  • Material Science and Polymer Chemistry :

    • Structural and energetic aspects of bupropion hydrochloride polymorphs were studied, which is relevant for understanding the solid-state properties of similar chlorophenylamine compounds (Maccaroni et al., 2012).
    • Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine were explored for drug delivery applications (Karimi et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust or vapor .

properties

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N.ClH/c1-9(12)8-14-7-6-10-2-4-11(13)5-3-10;/h2-5,9,14H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSNVFGYXNWTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCC1=CC=C(C=C1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657920
Record name 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

CAS RN

953789-37-2
Record name Benzeneethanamine, 4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953789-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(4-chlorophenethyl)propan-1-aminium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

reacting the 1-(4-chlorophenethylamino)propan-2-ol with thionyl chloride to form 2-chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride.
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Synthesis routes and methods II

Procedure details

N,N-Dimethylacetamide (DMA), 0.614 mL, 6.60 mmol, 0.301 eq) was added to the substantially water-free mixture of intermediate 1-(4-chlorophenethylamino)propan-2-ol in toluene as it was stirred under nitrogen at 40-45° C. Thionyl chloride (2.04 mL, 28.0 mmol, 1.274 eq) was then added while the stirred mixture was maintained at 50-60° C. The stirred reaction mixture was then heated at 62° C. for three hours. LC/MS analysis of the crude reaction mixture indicated that conversion of the intermediate 1-(4-chlorophenethyl-amino)propan-2-ol was substantially complete after two hours. After the reaction mixture had been cooled to 0-5° C., isopropanol (5 mL) was added while the stirred product mixture was maintained at 0-5° C. Stirring at that temperature was continued for 2-3 hours, and then toluene (5 mL) was added to the suspension. After the resulting mixture had been heated to 60° C. for 30 minutes, the solid product was recovered by filtration, washing with isopropanol (2×5 mL), and vacuum drying at 72° C. overnight to provide off-white solid 2-chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride (4.38 g, 74.3% yield, 99.60% purity by HPLC peak area).
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Citations

For This Compound
1
Citations
IG Smilovic, J Cluzeau, F Richter, S Nerdinger… - Bioorganic & Medicinal …, 2018 - Elsevier
Acylation of enantiomerically pure (R)-2-(3-chlorophenyl)propan-1-amine using chloroacetyl chloride, followed by borane reduction and aluminum chloride catalyzed cyclization yielded …
Number of citations: 12 www.sciencedirect.com

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